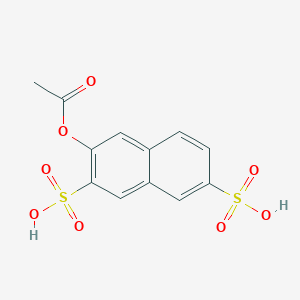
3-(Acetyloxy)naphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of two sulfonic acid groups attached to the naphthalene ring at positions 2 and 7, and an acetyloxy group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid typically involves the acetylation of 3-hydroxynaphthalene-2,7-disulfonic acid. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group without affecting the sulfonic acid groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of sulfonate salts.
Substitution: Formation of various substituted naphthalenesulfonic acids.
Scientific Research Applications
3-(Acetyloxy)naphthalene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes and pigments due to its strong chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)naphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding hydroxyl derivative. The sulfonic acid groups can participate in various biochemical pathways, including enzyme inhibition and activation. The compound’s effects are mediated through its ability to form stable complexes with proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxynaphthalene-2,7-disulfonic acid: Lacks the acetyloxy group but shares similar sulfonic acid functionality.
1-Naphthol-3,6-disulfonic acid: Similar structure but with sulfonic acid groups at different positions.
Naphthalene-2,7-disulfonic acid: Lacks the hydroxyl and acetyloxy groups but has similar sulfonic acid groups.
Uniqueness
3-(Acetyloxy)naphthalene-2,7-disulfonic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that require specific functional groups.
Properties
CAS No. |
651715-59-2 |
|---|---|
Molecular Formula |
C12H10O8S2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-acetyloxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H10O8S2/c1-7(13)20-11-5-8-2-3-10(21(14,15)16)4-9(8)6-12(11)22(17,18)19/h2-6H,1H3,(H,14,15,16)(H,17,18,19) |
InChI Key |
RMKDWZBJNHRBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C=C(C=CC2=C1)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12521315.png)
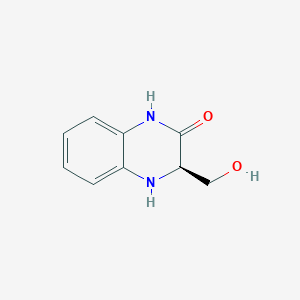
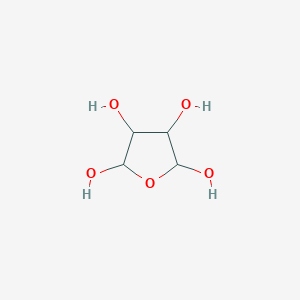
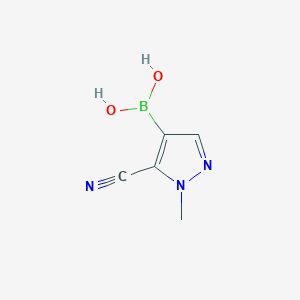
![1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-](/img/structure/B12521329.png)
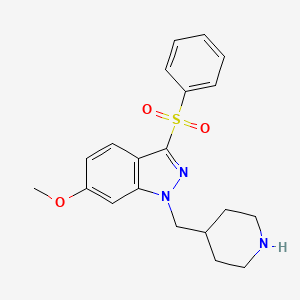
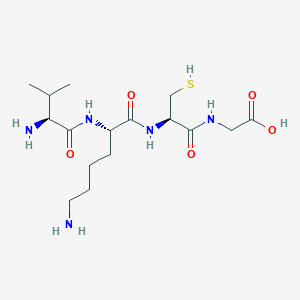
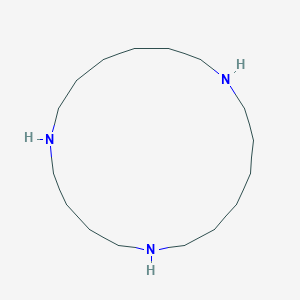
![Methyl N-[(benzyloxy)carbonyl]-L-valyl-D-isoleucyl-L-threonyl-L-norvalinate](/img/structure/B12521346.png)
![O-({3-[5-(9H-Carbazol-9-yl)pentyl]-1,2-oxazol-5-yl}methyl)-L-serine](/img/structure/B12521348.png)
![Acetic acid;1-methyl-1,3-dihydrobenzo[f][2]benzofuran-6,8,9-triol](/img/structure/B12521373.png)
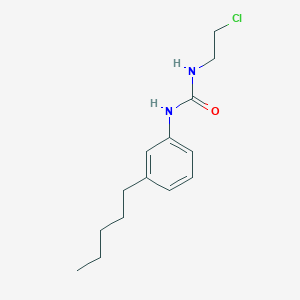
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-methylphenyl)-](/img/structure/B12521389.png)
